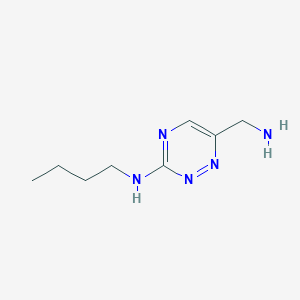![molecular formula C9H7N3 B12831421 5-Methyl-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B12831421.png)
5-Methyl-1H-benzo[d]imidazole-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1H-benzo[d]imidazole-7-carbonitrile: is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. The compound’s structure consists of a benzimidazole ring with a methyl group at the 5-position and a cyano group at the 7-position. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-benzo[d]imidazole-7-carbonitrile typically involves the cyclization of o-phenylenediamine with a suitable nitrile. One common method includes the reaction of o-phenylenediamine with 5-methyl-2-nitrobenzonitrile under acidic conditions, followed by reduction and cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1H-benzo[d]imidazole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of benzimidazole oxides.
Reduction: Conversion to 5-methyl-1H-benzo[d]imidazole-7-amine.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: 5-Methyl-1H-benzo[d]imidazole-7-carbonitrile is used as a building block in organic synthesis.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine: Research is ongoing to explore the compound’s therapeutic potential. It has shown promise in preclinical studies for treating various diseases, including infections and cancer .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 5-Methyl-1H-benzo[d]imidazole-7-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. In cancer cells, it can interfere with signaling pathways, inducing apoptosis and inhibiting cell proliferation .
Comparison with Similar Compounds
- 1H-Benzimidazole-5-carbonitrile
- 2-Methyl-1H-benzo[d]imidazole-7-carbonitrile
- 7-(Benzyloxy)-2-methyl-1H-benzo[d]imidazole-5-carbonitrile
Comparison: 5-Methyl-1H-benzo[d]imidazole-7-carbonitrile is unique due to the presence of both a methyl group and a cyano group on the benzimidazole ring. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its analogs .
Properties
Molecular Formula |
C9H7N3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
6-methyl-1H-benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C9H7N3/c1-6-2-7(4-10)9-8(3-6)11-5-12-9/h2-3,5H,1H3,(H,11,12) |
InChI Key |
MFENPRHEDOVUSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



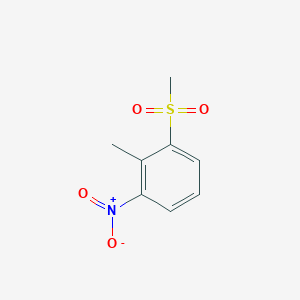


![1-(2-methyl-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B12831369.png)
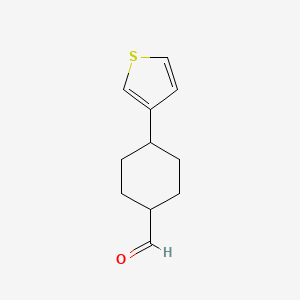
![(2R,3S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid](/img/structure/B12831384.png)

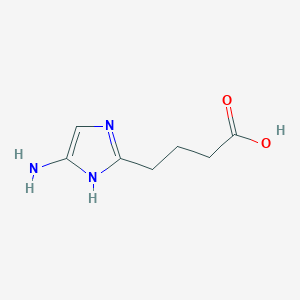
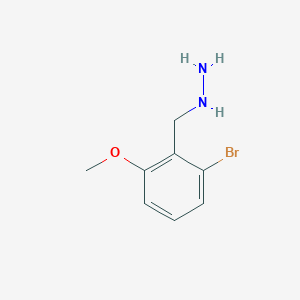
![N,N-Diphenylbenzo[b]thiophen-3-amine](/img/structure/B12831417.png)
